

Spectroscopic Profile of 2-Amino-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1265959

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-1H-imidazole-4,5-dicarbonitrile**, a key intermediate in the synthesis of various heterocyclic compounds. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical Structure

The chemical structure of **2-Amino-1H-imidazole-4,5-dicarbonitrile** is provided below, with key atoms numbered for reference in the subsequent spectroscopic data tables. This numbering scheme facilitates the correlation between the molecular structure and its spectral features.

Caption: Chemical structure of **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

¹H NMR Data

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
NH (imidazole ring)	~12.5 (broad)	Singlet	1H
NH ₂ (amino group)	~7.5 (broad)	Singlet	2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Data

Carbon Assignment	Chemical Shift (δ, ppm)
C2 (imidazole ring)	~155
C4, C5 (imidazole ring)	~110-120
CN (nitrile groups)	~115

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200 (broad)	N-H stretch	NH and NH ₂
2230-2210	C≡N stretch	Nitrile
1650-1550	C=N stretch, N-H bend	Imidazole ring, Amino group
1500-1400	C=C stretch	Imidazole ring

Experimental Protocols

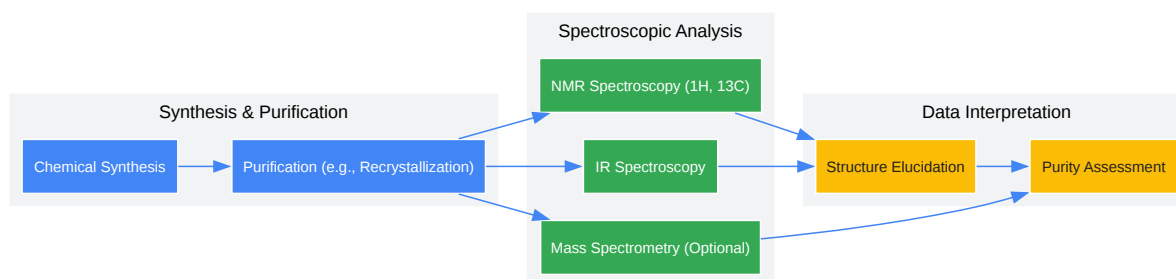
Synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile

A common synthetic route to **2-Amino-1H-imidazole-4,5-dicarbonitrile** involves the condensation of diaminomaleonitrile (DAMN) with a suitable one-carbon synthon. A typical procedure is as follows:

- **Reaction Setup:** A solution of diaminomaleonitrile in a suitable solvent (e.g., an alcohol or an orthoformate) is prepared in a reaction vessel equipped with a reflux condenser.
- **Reagent Addition:** An excess of a one-carbon source, such as triethyl orthoformate, is added to the solution.
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure **2-Amino-1H-imidazole-4,5-dicarbonitrile**.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **2-Amino-1H-imidazole-4,5-dicarbonitrile** is outlined in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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